molecular formula C8H8FNO B1213217 4-Fluoroacetanilide CAS No. 351-83-7

4-Fluoroacetanilide

Cat. No.: B1213217
CAS No.: 351-83-7
M. Wt: 153.15 g/mol
InChI Key: JHEFOJNPLXSWNZ-UHFFFAOYSA-N
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Description

4-Fluoroacetanilide, also known as N-(4-fluorophenyl)acetamide, is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetanilide, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

4-Fluoroacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential pharmacological properties and as a building block for drug development.

    Industry: It is used in the production of agrochemicals and dyes .

Safety and Hazards

4-Fluoroacetanilide may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoroacetanilide can be synthesized through the acetylation of 4-fluoroaniline. The process involves reacting 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as glacial acetic acid. The reaction is typically carried out at elevated temperatures (50-100°C) to ensure complete acetylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The reaction mixture is often subjected to recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-fluoroacetanilide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The fluorine atom’s presence enhances its binding affinity to certain proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Fluoroacetanilide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications in organic synthesis and pharmaceuticals compared to its non-fluorinated counterparts .

Properties

IUPAC Name

N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8FNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEFOJNPLXSWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188598
Record name 4-Fluoroacetanilide
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

351-83-7
Record name N-(4-Fluorophenyl)acetamide
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Record name 4-Fluoroacetanilide
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Record name 4-Fluoroacetanilide
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Record name 4-Fluoroacetanilide
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Record name N-(4-fluorophenyl)acetamide
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Synthesis routes and methods I

Procedure details

To a chilled (ice-bath) solution of 4-fluorophenylamine (2.9 mL, 30 mmol) and anhydrous pyridine (3.7 mL, 45 mmol) in methylene chloride (50 mL) was slowly added a solution of acetyl chloride (2.4 mL, 33 mmol) in methylene chloride (10 mL). After 15 minutes, the mixture was concentrated in vacuo and the residue was diluted with cold water. The resulting precipitate was filtered, washed with water and dried to afford 4.2 g of N-(4-fluorophenyl)acetamide as an off white solid. MS m/z 154 (MH+).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triethylamine (31 ml) and acetyl chloride (15 ml) were added dropwise to a chloroform (100 ml) solution of 4-fluoroaniline (22.3 g) in this order under ice-cooling. The reaction mixture was stirred at room temperature for 2 hours and concentrated under reduced pressure. The thus-obtained solid was washed with water, collected by filtration, and recrystallized from ethanol-water to obtain colorless crystals of 4-fluoroacetanilide (25.5 g; yield, 83%).
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the metabolic pathways of 4-fluoroacetanilide in rats?

A1: Research indicates that this compound undergoes two main metabolic pathways in rats []. Firstly, it can be N-deacetylated to form 4-fluoroaniline. Secondly, it can undergo para-hydroxylation, followed by defluorination, leading to the formation of 4-acetamidophenol (paracetamol) and its metabolites. Interestingly, the paracetamol metabolites are produced both directly from this compound and via the N-deacetylation/reacetylation pathway of 4-fluoroaniline []. You can find more details on this research here: []

Q2: Can the lithiation process of this compound be monitored in real time?

A4: Yes, researchers have successfully employed in situ techniques like calorimetry, ATR-IR and UV/vis spectroscopy, and endoscopy to monitor the lithiation of this compound in real-time []. This combined approach allows for detailed observation of the reaction pathway, including the determination of product structures and reaction times for individual steps [].

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